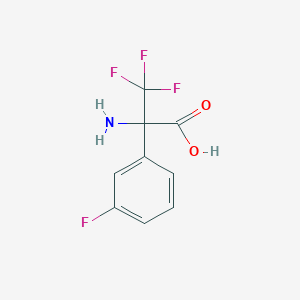

2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid

Descripción general

Descripción

Synthesis Analysis

The synthesis of such compounds often involves complex organic chemistry reactions. A related compound, “3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid”, has been synthesized using a thermostable and cobalt-dependent amidase from Burkholderia phytofirmans . This enzyme was capable of kinetic resolution of racemic trifluoro-methylated propanamide to optically pure trifluoro-methylated propionic acid .Aplicaciones Científicas De Investigación

Fluorescence in Biological Studies

Fluorescent amino acids, like 2-amino-3-(5-(dimethylamino)naphthalene-1-sulfonamide)propanoic acid (dansylalanine), have been successfully integrated into proteins for in-depth studies of protein structure and interactions. These studies are vital for understanding protein dynamics and functions at a molecular level, with dansylalanine offering insights into protein folding and unfolding processes through fluorescence (Summerer et al., 2006).

Enhancing Helix Stability in Proteins

Highly fluorinated amino acids, including 2-amino-4,4,4-trifluorobutyric acid, are used to increase the stability of helical structures in proteins. This stabilization is crucial for developing proteins with enhanced functionality and stability for biotechnological applications. The significant impact of fluorination on helix propensity highlights the potential of fluorinated amino acids in protein engineering (Chiu et al., 2006).

Brain Tumor Imaging with PET

The (R)- and (S)-enantiomers of 2-amino-3-[1-(2-[18F]fluoroethyl)-1H-[1,2,3]triazol-4-yl]propanoic acid have shown promise in positron emission tomography (PET) imaging of brain tumors. These compounds, particularly the (S)-[18F]4 enantiomer, demonstrate high tumor uptake and favorable tumor-to-brain ratios, making them valuable for non-invasive imaging of brain tumors and potentially guiding therapy decisions (McConathy et al., 2010).

Synthetic Applications in Medicinal Chemistry

Fluoroalkyl amino reagents, developed from trifluoromethyl trifluorovinyl ether, facilitate the introduction of the fluoro(trifluoromethoxy)methyl group onto arenes and heterocycles. This capability is instrumental in synthesizing key intermediates for medicinal chemistry, demonstrating the versatility of fluorinated compounds in drug development and synthesis (Schmitt et al., 2017).

Vibrational and Electronic Structure Analysis

The study of 3-amino-3-(4-fluorophenyl)propionic acid through DFT and vibrational spectroscopy provides valuable insights into the structural and electronic properties of fluorinated amino acids. This analysis aids in understanding the fundamental interactions within proteins and the effects of fluorination on molecular behavior, essential for designing novel biochemical tools and therapeutics (Pallavi & Tonannavar, 2020).

Propiedades

IUPAC Name |

2-amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F4NO2/c10-6-3-1-2-5(4-6)8(14,7(15)16)9(11,12)13/h1-4H,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUXDDYNJOVNZHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(C(=O)O)(C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid | |

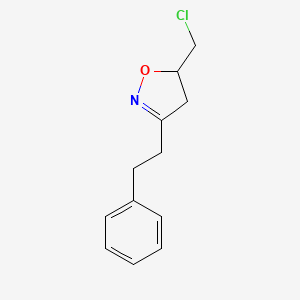

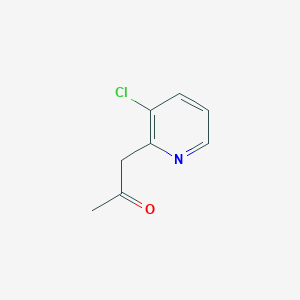

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

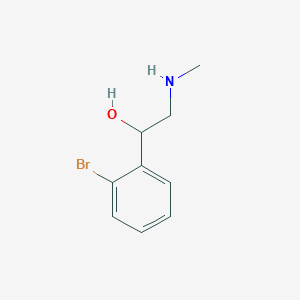

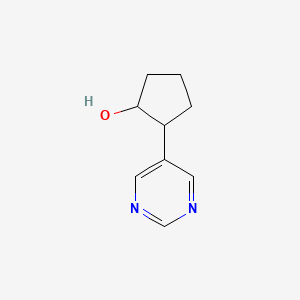

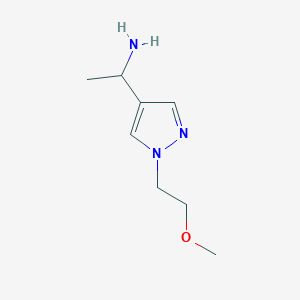

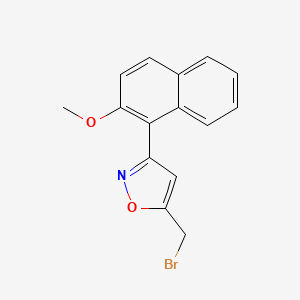

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[Cyclopropyl(2,3-difluoro-6-nitrophenyl)amino]acetic acid](/img/structure/B1528694.png)

![{[4-(3-Bromophenyl)-1,3-thiazol-2-yl]methyl}(2-methoxyethyl)amine](/img/structure/B1528695.png)

![[1-(2-Methoxyethyl)cyclopentyl]methanamine](/img/structure/B1528698.png)

![5-Methyl-6-oxaspiro[2.5]octane-1-carboxylic acid](/img/structure/B1528703.png)

![Methyl({1-[2-(trifluoromethyl)phenyl]propan-2-yl})amine](/img/structure/B1528708.png)